“Methyl pentafluorobenzoate” is a colorless to almost colorless clear liquid with a molecular formula of C8H3F5O2 and a molecular weight of 226.10 . It’s also known by other names such as Pentafluorobenzoic Acid Methyl Ester, Methyl Perfluorobenzoate, and Perfluorobenzoic Acid Methyl Ester .
Field: Polymer Chemistry
Method: The synthesis begins with a nucleophilic aromatic substitution of sodium azide to the para-position of the ester. The hydrolysis of the ester is followed, forming an azide perfluorobenzoic acid.
Field: Inorganic Chemistry
Application: After the hydrolysis of the ester group, methyl pentafluorobenzoate binds to cadmium for luminescence metal complexes.
Outcome: The luminescence metal complexes have an overall quantum yield up to 39%.
Methyl pentafluorobenzoate is an organic compound characterized by the chemical formula C₈H₃F₅O₂. It is an ester derived from pentafluorobenzoic acid and methanol. This compound features a pentafluorinated aromatic ring, which imparts unique properties such as high electronegativity and lipophilicity. Methyl pentafluorobenzoate is typically a colorless liquid that is soluble in organic solvents but poorly soluble in water. Its distinctive structure contributes to its applications in various chemical processes and materials science.
Methyl pentafluorobenzoate can be synthesized through several methods:
Methyl pentafluorobenzoate finds applications in various fields:
Methyl pentafluorobenzoate shares similarities with other fluorinated benzoates but stands out due to its specific pentafluorination pattern. Below are some similar compounds for comparison:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl benzoate | C₈H₈O₂ | Non-fluorinated; commonly used in perfumery |
Pentafluorobenzoic acid | C₆F₅O₂ | Acidic nature; used as a reagent |
Trifluoroacetophenone | C₈H₅F₃O | Contains trifluoro group; used in organic synthesis |
Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | Contains two fluorine atoms; different reactivity |
Methyl pentafluorobenzoate is unique due to its five fluorine substituents on the aromatic ring, which significantly alters its chemical behavior compared to these similar compounds. This high degree of fluorination enhances its reactivity and potential applications in advanced materials and pharmaceuticals.
Irritant